2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine, also known as CFTP, is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, containing a nitrogen atom that is bonded to two carbon atoms and three fluorine atoms. CFTP is a colorless, volatile liquid with a high boiling point and a low melting point. It is used as an intermediate in the synthesis of various organic compounds, and as a reagent in various scientific experiments.
Scientific Research Applications
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is widely used in the scientific research field as an intermediate in the synthesis of various organic compounds, and as a reagent in various scientific experiments. It is used as a starting material in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is used in the synthesis of various heterocyclic compounds, such as indoles and pyridines. It is also used in the synthesis of various heterocyclic aromatic compounds, such as thiophenes and furans.
Mechanism of Action
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is an aromatic compound, and its reactivity is due to the presence of the nitrogen atom in its structure. The nitrogen atom is electron-rich, and it can form a variety of bonds with other atoms. The nitrogen atom is also capable of forming hydrogen bonds with other molecules, which can affect the reactivity of the molecule. The nitrogen atom can also act as a nucleophile in certain reactions, and it can form covalent bonds with other atoms.
Biochemical and Physiological Effects
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine has been used in various scientific studies to investigate the biochemical and physiological effects of the compound. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to have an inhibitory effect on the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. In addition, 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine has been shown to have an inhibitory effect on the enzyme diacylglycerol acyltransferase, which is involved in the production of fatty acids.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively easy to synthesize, and its reactivity is well-understood. However, there are some limitations to its use in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction can be slow. In addition, the compound can be toxic and can irritate the skin and eyes.
Future Directions
The use of 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also expected to be used in the synthesis of polymers and other materials. In addition, 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is expected to be used in the synthesis of various heterocyclic compounds, such as indoles and pyridines. Finally, it is expected to be used in the synthesis of various heterocyclic aromatic compounds, such as thiophenes and furans.
properties
IUPAC Name |
2-chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-9(7-1-3-8(14)4-2-7)5-6-10(18-11)12(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXOEKKNGNPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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